REACTION_CXSMILES
|
O.O.Cl[Sn]Cl.Cl.[N+:7]([C:10]1[CH:11]=[C:12]([C:17]2[CH:23]=[CH:22][C:20]([NH2:21])=[C:19]([N+:24]([O-])=O)[CH:18]=2)[CH:13]=[CH:14][C:15]=1[NH2:16])([O-])=O>>[NH2:7][C:10]1[CH:11]=[C:12]([C:17]2[CH:23]=[CH:22][C:20]([NH2:21])=[C:19]([NH2:24])[CH:18]=2)[CH:13]=[CH:14][C:15]=1[NH2:16] |f:0.1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1N)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirring magnetic bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 ml single neck round bottomed flask equipped with condenser
|
Type
|
ADDITION
|
Details
|
was added in small portions over 15 minute
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature less than 60° C
|
Type
|
STIRRING
|
Details
|
The thick slurry was then stirred for additional 2 hours at 40° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The salt of the tetramine was precipitated out
|
Type
|
FILTRATION
|
Details
|
the solid filtered out
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |